molecular formula C13H16N2O6S2 B2794976 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone CAS No. 459205-61-9

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone

Cat. No.: B2794976
CAS No.: 459205-61-9
M. Wt: 360.4
InChI Key: DNKBTZJLEMICOU-UHFFFAOYSA-N
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Description

The compound “2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone” is an organic compound containing several functional groups, including a methylsulfonyl group, a nitro group, a thioether linkage, and a morpholino group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the methylsulfonyl group on the phenyl ring suggests that this compound could exhibit interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the thioether linkage could be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and methylsulfonyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

HIV-1 Replication Inhibitors

Novel N-arylsulfonyl derivatives, including structures related to 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone, have been synthesized and identified as potent inhibitors of HIV-1 replication. Such compounds have shown promising activity against HIV-1 with significant therapeutic indices and minimal cytotoxicity, highlighting their potential as lead compounds for developing new antiviral therapies (Che et al., 2015).

Antimicrobial Activity

The antimicrobial and modulating activity of compounds containing the morpholine group, similar to this compound, has been investigated. These compounds have been shown to exhibit antimicrobial activity against a range of standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. Particularly, their combination with conventional antibiotics has demonstrated enhanced activity against resistant strains, suggesting a potential role in addressing antibiotic resistance (Oliveira et al., 2015).

Synthesis of N-Heterocycles

Research has explored the use of compounds with functionalities similar to this compound in the synthesis of various N-heterocycles. These methodologies involve reactions with amino alcohols or diamines to yield morpholines, piperazines, and other cyclic structures with high regio- and diastereoselectivity. This synthetic utility underscores the importance of such compounds in medicinal chemistry for generating new therapeutic agents (Matlock et al., 2015).

Swern Oxidation

A novel sulfoxide, structurally related to this compound, has been utilized to promote Swern oxidation under mild conditions. This approach has led to the efficient synthesis of aldehydes or ketones from primary and secondary alcohols. The potential recyclability of the by-product sulfide in further oxidation reactions highlights an environmentally friendly aspect of this methodology (Ye et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. This could involve studying its biological activity, its physical properties, or its reactivity under different conditions .

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S2/c1-23(19,20)10-2-3-12(11(8-10)15(17)18)22-9-13(16)14-4-6-21-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKBTZJLEMICOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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